Rispenzepine
Description
Overview of Muscarinic Acetylcholine (B1216132) Receptors (mAChRs) and Subtypes (M1-M5)
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are central to the function of the parasympathetic nervous system and also play a role in the central nervous system (CNS). nih.govwikipedia.orgyoutube.com There are five distinct subtypes of mAChRs, designated M1 through M5, which are encoded by five separate genes. wikipedia.org These subtypes exhibit differential distribution throughout the body and couple to different intracellular signaling pathways, leading to varied physiological responses. nih.govnih.gov
The five subtypes are broadly classified into two families based on their G protein coupling:
M1, M3, and M5 receptors typically couple to Gq-type G proteins. Activation of this pathway leads to the stimulation of phospholipase C, which in turn initiates a signaling cascade involving inositol (B14025) trisphosphate and an increase in intracellular calcium. nih.govwikipedia.org This cascade is generally excitatory. youtube.com
M2 and M4 receptors couple to Gi/Go-type G proteins. nih.govwikipedia.org Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and is generally inhibitory. nih.gov
The distinct tissue distribution and signaling pathways of these subtypes are fundamental to understanding their specific physiological roles. nih.govyoutube.com
Table 1: Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Primary G Protein Coupling | General Location | Primary Functions |
|---|---|---|---|
| M1 | Gq | Central Nervous System, Autonomic Ganglia, Salivary Glands, Parietal Cells youtube.comyoutube.com | Mediates slow excitatory postsynaptic potential (EPSP) in ganglia, involved in memory and learning, promotes gastric acid secretion. wikipedia.orgyoutube.com |
| M2 | Gi/Go | Heart, Lungs, Smooth Muscle, CNS nih.govyoutube.comyoutube.com | Mediates vagal bradycardia (slowing of heart rate), acts as a presynaptic autoreceptor to inhibit acetylcholine release. wikipedia.orgyoutube.com |
| M3 | Gq | Smooth Muscle, Exocrine Glands, Endothelium, Eyes nih.govyoutube.comyoutube.com | Mediates smooth muscle contraction (e.g., in the bronchi and bladder), stimulates glandular secretions (e.g., saliva), and promotes vasodilation via nitric oxide release. wikipedia.orgyoutube.com |
| M4 | Gi/Go | Central Nervous System nih.govyoutube.comyoutube.com | Acts as an autoreceptor in the CNS, involved in complex CNS responses like analgesia and arousal. youtube.comacs.org |
| M5 | Gq | Central Nervous System (less understood) nih.govyoutube.comyoutube.com | Implicated in complex CNS functions such as memory, arousal, and attention. youtube.com |
Historical Context of Muscarinic Antagonist Discovery and Development
The use of substances with muscarinic antagonist properties predates modern pharmacology, with historical accounts of plant-derived compounds being used for over two millennia. nih.gov The most well-known of these natural alkaloids are atropine (B194438) and scopolamine, which are extracted from plants like Atropa belladonna (deadly nightshade). wikipedia.orgwikipedia.org These compounds were used for various purposes, including cosmetic pupil dilation. wikipedia.org
The scientific understanding of these agents began to formalize with the isolation and characterization of atropine. These early, non-selective antagonists block muscarinic receptors throughout the body, which leads to a wide range of effects. wikipedia.orgnih.gov While therapeutically useful in some contexts, this lack of specificity is also the source of significant side effects. nih.gov The recognition of different muscarinic receptor subtypes spurred the development of synthetic antagonists with the goal of achieving greater receptor selectivity. wikipedia.org Pirenzepine (B46924) was a notable early synthetic antagonist that showed greater potency for M1 receptors compared to other subtypes, marking a key step towards the development of subtype-selective drugs. wikipedia.orgnih.gov This progression from broad-acting natural products to more targeted synthetic molecules defines the history of muscarinic antagonist research.
Rationale for Developing Subtype-Selective Muscarinic Antagonists in Academic Research
The primary motivation for developing subtype-selective muscarinic antagonists is to create more targeted therapies with fewer side effects. pnas.org Non-selective antagonists, like atropine, affect all five muscarinic receptor subtypes, leading to a broad spectrum of anticholinergic effects, some of which are undesirable. nih.govresearchgate.net For instance, while blocking M3 receptors in the lungs can be beneficial for treating chronic obstructive pulmonary disease (COPD), simultaneous blockade of M2 receptors in the heart can cause tachycardia (an increased heart rate). pnas.org
Developing antagonists that are selective for a single receptor subtype is challenging due to the high degree of similarity in the acetylcholine binding site across all five subtypes. pnas.orgresearchgate.net However, academic and pharmaceutical research has leveraged subtle differences, sometimes as small as a single amino acid in the binding pocket, to design selective ligands. pnas.orgresearchgate.net Structure-based drug design and computational modeling have become crucial tools in this effort. pnas.orgdaneshyari.com The successful development of antagonists selective for M3 receptors over M2 receptors, for example, demonstrates the potential of this approach to yield compounds with improved therapeutic profiles. pnas.orgresearchgate.net Similarly, research into selective M4 antagonists is being pursued for potential applications in movement disorders like Parkinson's disease, aiming to replicate the efficacy of non-selective drugs while minimizing adverse effects. acs.orgnih.govbiorxiv.org
A notable compound that emerged from this line of research is Rispenzepine , a novel antimuscarinic agent that demonstrates preferential action at M1 and M3 receptor subtypes. medchemexpress.comglpbio.com In studies comparing its effects to other antagonists like Pirenzepine (M1-selective) and Methoctramine (M2-selective), this compound showed a distinct profile. medchemexpress.comglpbio.com For example, in guinea pig trachea, this compound was found to significantly increase the release of acetylcholine and potently inhibit cholinergic contractile responses. medchemexpress.comglpbio.com This dual preference for M1 and M3 receptors positions this compound as a specific tool for investigating the roles of these particular subtypes in physiological and pathological processes.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 96449-05-7 glpbio.comchemscene.com |
| Molecular Formula | C₁₉H₂₀N₄O₂ glpbio.comchemscene.com |
| Molecular Weight | 336.39 g/mol glpbio.comchemscene.com |
| Canonical SMILES | O=C1C2=CC=CN=C2N(C(C3CN(C)CCC3)=O)C4=CC=CC=C4N1 glpbio.comchemscene.com |
| Selectivity Profile | Preferential antagonist for M1 and M3 receptor subtypes. medchemexpress.comglpbio.com |
The academic pursuit of subtype-selective antagonists like this compound is crucial for dissecting the complex cholinergic system and for laying the groundwork for next-generation therapeutics with enhanced efficacy and tolerability. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-(1-methylpiperidine-3-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-11-5-6-13(12-22)19(25)23-16-9-3-2-8-15(16)21-18(24)14-7-4-10-20-17(14)23/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLNSPKKMWHFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869271 | |
| Record name | 11-(1-Methylpiperidine-3-carbonyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96449-05-7 | |
| Record name | Rispenzepine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096449057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RISPENZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W99LLM73R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Mechanism of Action of Rispenzepine
Muscarinic Receptor Subtype Selectivity of Rispenzepine
The physiological and pharmacological effects of muscarinic antagonists are largely determined by their affinity and selectivity for the five distinct muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).
Evidence for M1/M3 Preferential Antagonism
Initial investigations into the pharmacological properties of this compound have indicated that it is not a non-selective muscarinic antagonist. Instead, it demonstrates a preferential antagonistic action at the M1 and M3 receptor subtypes. This selectivity profile suggests that this compound may have a more targeted range of effects compared to non-selective antagonists like atropine (B194438). The preference for M1 and M3 receptors implies a potential for greater activity in tissues where these subtypes are predominantly expressed, such as the central nervous system, gastric glands (M1), and smooth muscles and glandular tissues (M3).
Comparative Selectivity with Other Known Muscarinic Antagonists
To better understand the pharmacological profile of this compound, it is useful to compare its selectivity with that of other well-characterized muscarinic antagonists.
Pirenzepine (B46924): Pirenzepine is a well-known M1-selective antagonist. nih.govnih.gov In studies comparing the inhibitory effects on cholinergic contractile responses, the order of potency has been shown to be 4-DAMP (a potent M3 antagonist) > this compound > Pirenzepine. This suggests that while both this compound and Pirenzepine show a preference for M1 receptors, this compound may possess a different or broader selectivity profile.
Atropine: Atropine is a classical non-selective muscarinic antagonist, exhibiting similar affinity for all five muscarinic receptor subtypes. nih.govnih.gov In contrast, this compound's preferential action at M1 and M3 subtypes distinguishes it from atropine's broad-spectrum blockade. nih.gov
4-DAMP: 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a potent and selective M3 muscarinic receptor antagonist. The observation that 4-DAMP is more potent than this compound in inhibiting certain cholinergic responses suggests that this compound's affinity for the M3 receptor, while present, is likely lower than that of highly selective M3 antagonists.
Table 1: Comparative Selectivity of Muscarinic Antagonists
| Compound | Primary Selectivity |
| This compound | M1/M3 Preferential |
| Pirenzepine | M1 Selective nih.govnih.gov |
| Atropine | Non-selective nih.govnih.gov |
| 4-DAMP | M3 Selective |
Quantitative Assessment of Receptor Affinity and Potency
A quantitative understanding of a drug's interaction with its receptor is crucial for characterizing its pharmacological profile. This is often expressed in terms of affinity (pKi) and potency (pA2 or pD2).
Receptor Affinity (pKi)
Table 2: Receptor Affinity (pKi) of Selected Muscarinic Antagonists
| Compound | pKi at M1 | pKi at M2 | pKi at M3 | pKi at M4 | pKi at M5 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pirenzepine | ~7.7 | ~6.5 | ~6.8 | ~7.0 | ~6.9 |
| Atropine | ~9.0 | ~9.0 | ~9.0 | ~9.0 | ~9.0 |
Note: The pKi values for Pirenzepine and Atropine are approximate and can vary depending on the experimental conditions and tissue used.
Functional Potency (pD2)
The pD2 value is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximum possible effect. For this compound, a pD2 value of 7.31 has been reported in studies examining the inhibition of cholinergic contractile responses. This indicates a significant potency in antagonizing muscarinic receptor-mediated functional responses.
Molecular and Cellular Mechanisms of Action
The antagonistic effects of this compound are a consequence of its interaction with muscarinic receptors at the molecular and cellular levels.
Ligand-Receptor Binding Dynamics and Kinetics
The interaction between a ligand and its receptor is a dynamic process characterized by on-rate (kon) and off-rate (koff) constants. These kinetic parameters determine the speed of binding and the duration of the drug-receptor complex, respectively. Specific studies detailing the binding kinetics of this compound are not widely available. However, as a competitive antagonist, this compound is expected to bind reversibly to the orthosteric site of M1 and M3 receptors, the same site where the endogenous ligand acetylcholine binds. The duration of this binding would influence the duration of its pharmacological effect.
Influence on Cholinergic Neurotransmission Pathways
By blocking M1 and M3 muscarinic receptors, this compound can modulate cholinergic neurotransmission in various pathways.
Postsynaptic Inhibition: The primary mechanism of action of this compound is the blockade of postsynaptic muscarinic receptors. In tissues where M1 and M3 receptors mediate the excitatory effects of acetylcholine, such as smooth muscle contraction and glandular secretion, this compound would inhibit these responses.
Presynaptic Autoreceptors: Muscarinic receptors are also located on presynaptic nerve terminals and function as autoreceptors, regulating the release of acetylcholine. M1 receptors are thought to facilitate acetylcholine release, while M2 and M4 receptors inhibit it. By preferentially blocking M1 receptors, this compound could potentially decrease the facilitatory feedback on acetylcholine release. However, its effect on M3 receptors, which can also be present presynaptically, could lead to a more complex modulation of neurotransmitter release. For instance, in some tissues, this compound has been shown to increase the release of acetylcholine, an effect it shares with pirenzepine. This suggests that by blocking inhibitory presynaptic autoreceptors (which may have some affinity for this compound) or through other complex mechanisms, it can enhance neurotransmitter release under certain conditions.
Modulation of Prejunctional Muscarinic Autoreceptors in Airway Systems
This compound is identified as a novel antimuscarinic agent with a preferential antagonist action at M₁ and M₃ receptor subtypes. medchemexpress.com Research into its effects within airway systems has been conducted to understand its interaction with muscarinic receptors, which are crucial in regulating bronchomotor tone. Cholinergic nerves are the primary neural pathway causing bronchoconstriction in both animal and human airways. atsjournals.org The activity of these nerves is modulated by prejunctional muscarinic autoreceptors located on the cholinergic nerve terminals themselves. nih.govscispace.com
Studies investigating the role of these autoreceptors have utilized various muscarinic antagonists to differentiate receptor subtype functions. nih.gov In experiments on isolated guinea pig trachea, the effects of this compound were compared with those of the M₁-selective antagonist Pirenzepine, the M₂-selective antagonist Methoctramine, and the M₃-selective antagonist 4-DAMP. medchemexpress.comnih.gov When cholinergic nerves were stimulated electrically (electrical field stimulation, EFS), this compound, Pirenzepine, and 4-DAMP all inhibited the resulting contractile response of the airway smooth muscle in a concentration-dependent manner. nih.govscispace.com This inhibitory action on contraction is primarily due to the blockade of post-junctional M₃ receptors on the smooth muscle.
The relative potency for inhibiting this contractile response was found to be 4-DAMP > this compound > Pirenzepine. atsjournals.orgnih.gov Specifically, this compound demonstrated significant potency, achieving almost complete inhibition (92.7 ± 6.2%) of the cholinergic contractile response at a concentration of 0.3 μM. medchemexpress.com In contrast, the M₂ antagonist Methoctramine facilitated the contractile response at low concentrations, suggesting that M₂ receptors function as the inhibitory autoreceptors. nih.gov These findings illustrate that while this compound's most apparent effect on airway tissue is blocking the M₃-mediated contraction, its profile suggests a complex interaction with the muscarinic receptor system that includes prejunctional sites. atsjournals.orgnih.gov
Table 1: Effect of Muscarinic Antagonists on EFS-Evoked Cholinergic Contractile Response in Guinea Pig Trachea
| Compound | Receptor Preference | Effect on Contraction | Potency Ranking | Notable Finding | Citation |
|---|---|---|---|---|---|
| This compound | M₁/M₃ | Inhibition | 2 | 92.7% inhibition at 0.3 μM | medchemexpress.comnih.gov |
| 4-DAMP | M₃ | Inhibition | 1 | Most potent inhibitor | atsjournals.orgnih.gov |
| Pirenzepine | M₁ | Inhibition | 3 | Least potent inhibitor | atsjournals.orgnih.gov |
| Methoctramine | M₂ | Facilitation (at <3 μM) | N/A | Facilitated response at low concentrations | nih.gov |
Effects on Acetylcholine Release from Cholinergic Nerve Terminals
The most direct evidence of a compound's effect on prejunctional autoreceptors comes from measuring its impact on neurotransmitter release. nih.gov The function of inhibitory autoreceptors on cholinergic nerve terminals is to reduce the release of acetylcholine (ACh) in a negative feedback loop. atsjournals.orgnih.gov Consequently, an antagonist blocking these autoreceptors would be expected to increase the amount of ACh released during nerve stimulation.
In studies on guinea pig trachea, this compound was shown to significantly increase the EFS-evoked release of radiolabeled acetylcholine ([³H]ACh). medchemexpress.comnih.govscispace.com This effect was concentration-dependent; while concentrations of 0.1 to 1 μM had no significant effect, a concentration of 10 μM produced a significant 38.8 ± 18.1% increase in ACh release. atsjournals.org This finding confirms that this compound acts as an antagonist at these prejunctional sites in the guinea pig airway, removing the autoinhibitory feedback and thus enhancing neurotransmitter release. atsjournals.orgnih.gov Pirenzepine (M₁) and Methoctramine (M₂) also significantly increased ACh release in this model, whereas the M₃ antagonist 4-DAMP had no significant effect. atsjournals.orgnih.gov
Interestingly, a notable species difference was observed. In contrast to the findings in guinea pigs, this compound did not cause a significant increase in EFS-evoked ACh release in human tracheal tissue. atsjournals.orgnih.gov In human tissue, only the M₂-selective antagonist Methoctramine and the non-selective antagonist Ipratropium bromide significantly enhanced ACh release. atsjournals.orgnih.gov These results suggest that while an inhibitory autoreceptor exists on cholinergic nerve terminals in both human and guinea pig airways, the pharmacological profile of this receptor may differ between species, with this compound demonstrating a clear prejunctional antagonist effect in the guinea pig model that is not observed in human tissue. atsjournals.orgnih.gov
Table 2: Effect of Muscarinic Antagonists on EFS-Evoked Acetylcholine (ACh) Release
| Compound | Concentration | % Change in ACh Release (Guinea Pig Trachea) | % Change in ACh Release (Human Trachea) | Citation |
|---|---|---|---|---|
| This compound | 10 μM | ▲ 38.8% (Significant Increase) | No Significant Effect | atsjournals.orgnih.gov |
| Pirenzepine | 10 μM | Significant Increase | No Significant Effect | atsjournals.orgnih.gov |
| Methoctramine | 1 μM | ▲ 44.8% (Significant Increase) | Significant Increase | atsjournals.orgnih.gov |
| 4-DAMP | 10 μM | No Significant Effect | No Significant Effect | atsjournals.orgnih.gov |
Synthetic Strategies and Structure Activity Relationship Sar Studies of Rispenzepine Analogues
General Principles of Muscarinic Antagonist Synthesis
The synthesis of muscarinic antagonists often involves the construction of complex heterocyclic ring systems, which are characteristic features of many pharmacologically active compounds. General synthetic strategies employed in medicinal chemistry include solution-phase, solid-phase, and hybrid approaches, which combine elements of both uni.luwikidata.orgguidetopharmacology.org. These methods facilitate the production of suitable peptide fragments or larger molecular scaffolds that are subsequently coupled to form the desired antagonist uni.luwikidata.orgguidetopharmacology.org.
Common reactions in the synthesis of such compounds include condensation reactions, where an amino group of one molecule reacts with a carboxyl group of another to form a peptide linkage, often with the elimination of water uni.luwikidata.orgguidetopharmacology.org. Cyclization reactions are also frequently utilized to form rigid ring systems, which can be crucial for establishing specific three-dimensional shapes necessary for receptor interaction uni.luwikidata.orgguidetopharmacology.org. Multicomponent reactions (MCRs) offer an efficient and environmentally friendly approach to assemble complex diazepine (B8756704) heterocycles, often by combining enaminones or diketones with diamines and aldehydes nih.gov. Muscarinic antagonists are generally larger molecules, often incorporating aromatic moieties, distinguishing them from smaller muscarinic agonists fishersci.ca.
Design and Analog Synthesis Approaches for Selective Muscarinic Antagonists
Achieving selectivity among the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5) is a significant challenge due to the high homology in their orthosteric binding sites wikipedia.orgwikidata.orgctdbase.orgfishersci.cawikipedia.org. Despite this, strategies have been developed to design and synthesize analogues with enhanced receptor selectivity.
Strategies for Introducing Structural Diversity in Antagonist Frameworks
To overcome the challenges of achieving subtype selectivity, medicinal chemists employ various strategies to introduce structural diversity into antagonist frameworks. An iterative parallel synthesis approach is commonly used, allowing for rapid exploration of structure-activity relationships by simultaneously synthesizing diverse libraries of analogues mims.com. This involves systematically varying monomer inputs and modifying different parts of the antagonist scaffold.
Key modifications can include:
Alteration of side chains: Truncation or cyclization of aliphatic chains can significantly impact antagonist activity and selectivity mims.com. For instance, cyclization to form a cyclohexyl ring in certain M1 antagonists led to increased potency and selectivity mims.com.
Modification of ring structures: Replacing or introducing different heterocyclic or aromatic rings can alter the compound's interaction with the receptor fishersci.cactdbase.org.
Introduction of quaternary ammonium (B1175870) functions: These modifications are often employed to limit compounds to peripheral tissues by preventing their passage across the blood-brain barrier, thereby reducing central nervous system (CNS) side effects ctdbase.org.
Computational methods, such as molecular docking and accelerated molecular dynamics (aMD) simulations, are increasingly integrated into the design process. These tools help predict binding modes, account for receptor flexibility, and identify new potential allosteric modulators, thereby guiding the synthesis of chemically diverse compounds ctdbase.orgwikidata.orguni.lunih.govfishersci.ca.
Chemical Modifications Aimed at Enhancing Receptor Selectivity
Enhancing receptor selectivity often hinges on exploiting subtle differences between the muscarinic receptor subtypes. While orthosteric sites are highly conserved, variations in extracellular loops and allosteric binding sites offer opportunities for selective targeting wikipedia.orgwikidata.orguni.luresearchgate.netuni.lu.
Specific approaches include:
Targeting specific amino acid differences: For example, a single amino acid difference (L225→Phe) in the orthosteric site between M2 and M3 receptors has been exploited to develop M3-selective antagonists wikidata.org.
Developing allosteric modulators: These ligands bind to sites distinct from the orthosteric binding pocket, often in less conserved regions like the extracellular vestibule, and can alter the binding affinity or signaling efficacy of the endogenous ligand wikidata.orgwikipedia.orguni.lufishersci.caresearchgate.netuni.lu. The amino acid residues in these allosteric sites show greater diversity among subtypes, providing a basis for designing subtype-selective allosteric ligands uni.lu.
Designing bitopic (dualsteric) ligands: These compounds simultaneously bridge the orthosteric and an allosteric binding site on a single receptor, with the orthosteric portion guiding the allosteric moiety to establish subtype selectivity fishersci.ca.
Structure-Activity Relationship (SAR) Investigations
SAR studies are fundamental to understanding how structural changes in a compound influence its biological activity, including binding affinity and receptor selectivity.
Correlating Structural Features with Muscarinic Receptor Binding Affinities
SAR investigations correlate specific structural features of antagonists with their binding affinities to muscarinic receptor subtypes. Radioligand binding assays, often using ligands like [3H]N-methylscopolamine ([3H]NMS) or [3H]pirenzepine, are commonly employed to determine affinity constants (Ki or pKi values) for various receptor subtypes ctdbase.orgwikipedia.orgciteab.com.
General findings from SAR studies on muscarinic antagonists indicate that:
Lipophilicity and chain length: The lipophilicity and length of certain side chains, such as hexyloxy chains, can contribute to higher binding affinity and longer residence times at the receptor guidetopharmacology.orgbidd.group.
Presence of quaternary nitrogen: Muscarinic ligands with a quaternary nitrogen often exhibit higher affinity compared to those with a tertiary nitrogen guidetopharmacology.org. This feature also contributes to their peripheral selectivity due to reduced blood-brain barrier penetration ctdbase.org.
Aromatic functionalities: Many potent muscarinic antagonists incorporate aromatic moieties, which are crucial for their interaction with the receptor binding site fishersci.ca. For example, studies on 1,4-dioxane (B91453) analogues have shown that replacing or modifying diphenyl groups can impact affinity across mAChR subtypes ctdbase.org.
An example of binding affinity data for muscarinic antagonists, illustrating the varying affinities across subtypes, is presented in Table 1. This table reflects general trends observed in muscarinic antagonist development, where compounds often show differing affinities for M1-M5 receptors.
Table 1: Representative Binding Affinities (pKi) of Selected Muscarinic Antagonists for mAChR Subtypes
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi | Reference |
| Pirenzepine (B46924) | ~7.5 | ~6.0 | ~6.0 | ~6.0 | ~6.0 | nih.gov |
| Darifenacin | - | - | 8.6 | - | - | wikidata.org |
| Tiotropium (B1237716) | - | - | Low pM | - | - | wikidata.org |
| Oxybutynin | - | - | - | - | - | ctdbase.org |
| Trospium | - | - | - | - | - | ctdbase.org |
| N-methylscopolamine | - | - | - | - | - | researchgate.net |
Elucidating Key Pharmacophoric Elements for M1/M3 Selectivity
The elucidation of key pharmacophoric elements is critical for designing antagonists with improved M1/M3 selectivity. The high sequence homology within the orthosteric binding site across all five muscarinic receptor subtypes makes achieving high selectivity challenging wikipedia.orgwikidata.orgctdbase.orgfishersci.cawikipedia.org. However, differences exist, particularly in the extracellular loops and allosteric vestibules, which can be exploited wikidata.orguni.luresearchgate.netuni.lu.
Orthosteric Site Conservation and Challenges: The orthosteric binding pocket, where acetylcholine normally binds, is formed by identical amino acids across all five muscarinic receptor subtypes wikipedia.orgwikipedia.org. A layer of tyrosine residues forms an "aromatic cap" that restricts ligand dissociation wikipedia.orgwikipedia.org. This high conservation explains the difficulty in achieving subtype selectivity with orthosteric ligands alone wikipedia.orgwikidata.orgctdbase.orgfishersci.ca.
Allosteric Site Exploitation: The extracellular allosteric vestibule, which varies depending on the subtype, provides an alternative site for ligand binding and offers a pathway to subtype selectivity wikipedia.orgwikidata.orguni.luresearchgate.netuni.lu. Allosteric modulators can bind to these less conserved pockets, altering the receptor's response to the orthosteric ligand uni.lu.
Pharmacophore Models: Three-dimensional quantitative structure-activity relationship (3D-QSAR) pharmacophore models have been generated to identify M3-selective antimuscarinic drugs, highlighting specific five-feature pharmacophoric elements crucial for this selectivity nih.govciteab.com.
Residue-Specific Interactions: Molecular docking simulations and mutational studies help rationalize biological results and identify specific amino acid residues critical for binding and selectivity. For example, the L225→Phe substitution in M3R compared to M2R has been shown to enable M3R selectivity wikidata.org. Key pharmacophores of compounds like tiotropium have been identified that influence unbinding kinetics and aid in drug design.
The ongoing research in synthetic strategies and SAR investigations continues to refine the understanding of muscarinic receptor interactions, paving the way for the development of more potent and selective muscarinic antagonists, including analogues of compounds like Rispenzepine.
Computational Approaches in SAR: Molecular Docking and Ligand-Based Screening
Computational approaches, including molecular docking and ligand-based screening, have become indispensable tools in modern drug discovery and structure-activity relationship (SAR) studies. These in silico methods offer a cost-effective and time-efficient means to predict molecular interactions, identify potential lead compounds, and optimize their properties, thereby accelerating the drug development pipeline. fishersci.caatamanchemicals.comresearchgate.net
Molecular Docking is a structure-based drug design technique that predicts the preferred orientation of a ligand within a protein binding site to form a stable complex. fishersci.caarxiv.orgiiab.me It aims to identify the optimal binding pose and estimate the binding affinity between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein. arxiv.orgfrontiersin.orgwikipedia.org This process involves exploring various conformations of the ligand within the receptor's active site and scoring them based on their interaction energies. iiab.mewikipedia.org The accuracy of molecular docking relies on both the sampling algorithms, which generate potential binding poses, and the scoring functions, which evaluate the strength of these interactions. iiab.mefrontiersin.org
Detailed Research Findings on this compound Analogues
While direct detailed computational studies focusing solely on this compound are limited in publicly available literature, extensive research has been conducted on its closely related analogue, Risperidone (B510), and its derivatives. These studies provide valuable insights into the application of computational approaches for understanding the SAR within this class of antipsychotic compounds, particularly concerning their interaction with key pharmacological targets like the D2 dopamine (B1211576) receptor.
One notable study employed molecular docking and quantitative structure-activity relationship (QSAR) modeling to investigate the interactions of Risperidone and 15 of its derivatives with the D2 dopamine receptor. The 3D model of the D2 dopamine receptor was established through comparative homology modeling using MODELLER, and its stability was validated using tools like PROCHECK and Errat.
Molecular docking simulations were performed using AutoDock 4.2, which allowed for the prediction of ligand-receptor interactions and the calculation of various energy-based descriptors. These descriptors included Binding Energy, Ligand Efficiency, Inhibitory Constant (Inhib Constant), Intermolecular energy, van der Waals + Hydrogen bond + desolvation Energy, Electrostatic Energy, Total Internal Energy, and Torsional Energy.
Following the docking studies, a Quantitative Structure-Activity Relationship (QSAR) model was developed using Multiple Linear Regression (MLR). This model was trained and tested on Risperidone and its 15 derivatives, correlating the energy-based descriptors obtained from docking with their experimentally determined pKi values (inhibitory activity in µM) against the D2 receptor. The QSAR model achieved a correlation coefficient (r²) of 0.513, suggesting a promising approach for predicting the pKi values of novel D2 receptor antagonists within this chemical series. The study highlighted that flexible docking of ligands to receptors is a widely used and emerging approach in drug discovery for its potential to reduce costs and time.
The application of these computational methods provides a deeper understanding of the molecular determinants governing the binding affinity and activity of this compound analogues. By analyzing the interactions at the binding site and correlating structural features with biological responses, researchers can rationally design new compounds with improved pharmacological profiles.
Table 1: Computational Descriptors and QSAR Model Performance for Risperidone and its Derivatives
| Computational Method | Target | Software/Algorithm | Key Descriptors/Parameters | QSAR Model (if applicable) | Correlation Coefficient (r²) |
| Molecular Docking & QSAR | D2 Dopamine Receptor | AutoDock 4.2, MODELLER, MLR | Binding Energy, Ligand Efficiency, Inhib Constant, Intermol energy, vdW + Hbond + desolv Energy, Electrostatic Energy, Total Internal Energy, Torsional Energy | Multiple Linear Regression (MLR) | 0.513 |
Preclinical Investigations of Rispenzepine S Pharmacological Effects
In Vitro Pharmacological Characterization
The in vitro pharmacological profile of risperidone (B510) has been extensively studied to elucidate its mechanism of action and receptor interaction profile. These investigations have been crucial in understanding its therapeutic effects and potential side effects.
Radioligand binding assays are fundamental in determining the affinity of a drug for various receptors. In the case of risperidone, these studies have revealed a distinct binding profile. Notably, risperidone exhibits a low affinity for muscarinic acetylcholine (B1216132) receptors. liesbethreneman.com One study reported a Ki value of greater than 10,000 nM for the M1 muscarinic receptor, indicating very weak interaction. psychopharmacologyinstitute.com Another study corroborated this, showing that risperidone's affinity for muscarinic receptor subtypes was low, with less than 50% inhibition of binding at a concentration of 10,000 nM. liesbethreneman.com
In contrast, risperidone demonstrates high affinity for other receptor types. It binds potently to serotonin (B10506) 5-HT2A receptors with a Ki value of 0.2 nM and to dopamine (B1211576) D2 receptors with a Ki value of 3.2 nM. psychopharmacologyinstitute.com Its affinity for other receptors includes the alpha-1A adrenergic receptor (Ki = 5 nM), the alpha-2A adrenergic receptor (Ki = 16 nM), and the histamine (B1213489) H1 receptor (Ki = 20 nM). psychopharmacologyinstitute.com This receptor binding profile, characterized by potent 5-HT2A and D2 receptor antagonism with minimal muscarinic receptor interaction, is a hallmark of its atypical antipsychotic properties.
While direct studies on risperidone's effects on isolated bronchospastic tissue are not extensively reported in the available literature, its lack of significant affinity for muscarinic receptors suggests a limited direct anticholinergic-mediated bronchodilatory effect. liesbethreneman.compsychopharmacologyinstitute.com Functional assays in various isolated tissue preparations are critical for understanding the physiological consequences of receptor binding. For instance, studies on isolated vascular tissues would be necessary to fully characterize the functional impact of its alpha-adrenergic receptor antagonism.
Cellular assays provide insight into the downstream effects of receptor binding. Studies have shown that risperidone can modulate various signal transduction pathways. For example, in vitro experiments using THP-1 monocytes and macrophages demonstrated that risperidone treatment potentiates the expression of JAK-STAT1 signature genes, suggesting a skewing of myeloid cells towards a more proinflammatory phenotype. nih.gov Specifically, risperidone was found to increase the expression of "M1" genes like CXCL10, IRF1, and STAT1 while decreasing the expression of "M2" genes such as MT1E and MMP9. nih.gov
Further research has indicated that risperidone influences the adipocytokine signaling pathway by targeting MAPK14 and MAPK8, which in turn inhibits long-chain fatty acid β-oxidation by reducing STAT3 expression and phosphorylation. frontiersin.org In studies comparing risperidone to its active metabolite, paliperidone, both compounds acted as agonists for 5-HT2A-mediated recruitment of β-arrestin and sensitization of ERK signaling. researchgate.net These findings highlight the complex intracellular signaling cascades that risperidone can modulate, extending beyond simple receptor antagonism.
In Vivo Efficacy Studies in Animal Models
In vivo studies in animal models are essential for evaluating the therapeutic potential and physiological effects of a compound in a whole organism.
Direct preclinical studies specifically investigating the antibronchospastic activity of risperidone in animal models are not prominent in the reviewed literature. However, given its very low affinity for muscarinic receptors, a primary target for many bronchodilators, it is not expected to exhibit significant direct antibronchospastic effects through this mechanism. liesbethreneman.compsychopharmacologyinstitute.com
The effects of risperidone have been investigated in rodent models of peripheral neuropathy. In a rat model of neuropathic pain induced by chronic constriction injury of the sciatic nerve, chronic administration of risperidone was found to be effective against heat hyperalgesia and allodynia. researchgate.net The study also noted an increase in the gene expression of the anti-inflammatory cytokines IL-4 and IL-10 in the spinal cord of risperidone-treated rats. researchgate.net This suggests that the beneficial effects of risperidone in this model may be mediated, at least in part, by its anti-inflammatory properties. Another study highlighted that risperidone treatment after asphyxial cardiac arrest in rats attenuated paralysis and the damage to motor neurons in the lumbar spinal cord, which was associated with a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. mdpi.com
Assessment of Neuroprotective and Regenerative Efficacy in Neuropathic Conditions
Preclinical research has explored the potential of Rispenzepine to offer neuroprotection and support regenerative processes in the context of nervous system injury and associated neuropathic conditions. Studies utilizing animal models have provided initial evidence of its beneficial effects on neuronal survival, inflammation, and functional recovery.
In a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, chronic administration of this compound demonstrated efficacy in mitigating pain-related behaviors. semanticscholar.orgdrugbank.com Specifically, the treatment was effective against heat hyperalgesia and allodynia. semanticscholar.org The study highlighted that these helpful preventive effects of this compound in the development and intensification of neuropathic pain were not instantaneous but manifested with chronic administration. semanticscholar.orgdrugbank.com Molecular analysis from this model revealed that this compound administration led to an increase in the gene expression of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10) in the spinal cord. semanticscholar.orgdrugbank.com
Further evidence of this compound's neuroprotective capabilities comes from models of ischemic and traumatic neuronal injury. In a rat model of spinal cord injury resulting from asphyxial cardiac arrest, post-injury treatment with this compound significantly improved the survival rate, attenuated paralysis, and reduced the death of motor neurons in the lumbar anterior horn. guidetopharmacology.orgfda.gov This protective effect was associated with a modulation of the inflammatory response, characterized by a significant decrease in pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin 1-beta (IL-1β), and an enhancement of anti-inflammatory cytokines. guidetopharmacology.orgfda.gov
Studies on cerebral ischemia in rat and gerbil models also support the neuroprotective profile of this compound. Post-ischemic treatment was found to significantly protect against neuronal death in the cerebral cortex and hippocampus. nih.govresearchgate.net The mechanism underlying this protection was linked to the attenuation of microglial activation and the maintenance of endogenous antioxidant levels, including superoxide (B77818) dismutases and catalase. nih.govresearchgate.net
Interactive Data Table: Effects of this compound in a Chronic Constriction Injury (CCI) Model of Neuropathic Pain Below are the summarized findings from a preclinical study on the effects of chronic this compound administration.
| Assessed Parameter | Observation | Conclusion |
| Behavioral Outcomes | Effective on heat hyperalgesia and allodynia. semanticscholar.org | Suggests helpful preventive effects in the development and increase of neuropathic pain. semanticscholar.org |
| Meaningful improvement in mechanical allodynia at the highest dose (4 mg). semanticscholar.org | Acute administration did not show meaningful changes in behavioral tests. semanticscholar.org | |
| Molecular Findings | Increased gene expression of IL-4 in spinal cord tissue. semanticscholar.orgdrugbank.com | Indicates a shift towards an anti-inflammatory profile. |
| Increased gene expression of IL-10 in spinal cord tissue. semanticscholar.orgdrugbank.com | Reinforces the anti-inflammatory mechanism of action. |
Preclinical Pharmacodynamic Assessments
The pharmacodynamic profile of this compound is characterized by its potent and mixed antagonist activity at serotonin and dopamine receptors. In vitro receptor binding studies have meticulously quantified its affinity for a range of neurotransmitter receptors, which underpins its pharmacological effects.
This compound demonstrates a very high binding affinity for the serotonin 5-HT2A receptor. nih.gov This is a key feature of its "atypical" profile. Its affinity for the dopamine D2 receptor is also high, though comparatively lower than its affinity for the 5-HT2A receptor. researchgate.netnih.gov This potent serotonin-dopamine antagonism is a central element of its mechanism of action. researchgate.net
Interactive Data Table: In Vitro Receptor Binding Profile of this compound The following table summarizes the binding affinities (Ki) of this compound for various human neurotransmitter receptors, as determined in preclinical studies. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Serotonin 5-HT2A | 0.16 | nih.gov |
| Dopamine D2 | 3.13 | nih.gov |
| Adrenergic α1 | 0.8 | nih.gov |
| Histamine H1 | 2.23 | nih.gov |
| Adrenergic α2 | 7.54 | nih.gov |
Translational and Clinical Research Perspectives for Rispenzepine
Rationale for Therapeutic Potential in Specific Pathologies
Rispenzepine is identified as a novel antimuscarinic compound that shows a preferential affinity for M1 and M3 muscarinic acetylcholine (B1216132) receptor subtypes. medchemexpress.com The parasympathetic nervous system plays a crucial role in regulating airway tone, with acetylcholine (ACh) being the primary neurotransmitter causing contraction of airway smooth muscle, leading to bronchoconstriction. This action is mediated through M1 and M3 muscarinic receptors. nih.gov M1 receptors facilitate neurotransmission in parasympathetic ganglia, while M3 receptors are located on the airway smooth muscle and directly mediate its contraction. nih.gov
The therapeutic rationale for this compound in respiratory disorders like Chronic Obstructive Pulmonary Disease (COPD) and asthma stems from its ability to act as an antagonist at these specific receptors. By blocking M1 and M3 receptors, this compound can inhibit the bronchoconstrictor effects of acetylcholine. medchemexpress.comnih.gov This mechanism is a well-established strategy for managing obstructive airway diseases. nih.govnih.gov
Preclinical research provides evidence for this mechanism. In a study on guinea pig trachea, this compound was shown to inhibit cholinergic contractile responses evoked by electrical field stimulation (EFS) in a concentration-dependent manner. medchemexpress.com It almost completely inhibited these contractile responses at a concentration of 0.3 μM. medchemexpress.com This demonstrates its potent anticholinergic effect in airway tissue. The study also determined a pD2 value of 7.31 ± 0.15 for this compound, indicating its high potency. medchemexpress.com This activity profile suggests that this compound could serve as an effective bronchodilator for patients with conditions characterized by airway hyperreactivity and bronchoconstriction. nih.govumanitoba.ca
Table 1: Comparative Effects of Muscarinic Antagonists on Guinea Pig Trachea
| Compound | Receptor Preference | Effect on EFS-Evoked Contraction | Effect on ACh Release |
|---|---|---|---|
| This compound | M1/M3 | Inhibition | Significant Increase |
| Pirenzepine (B46924) | M1 | Inhibition | Significant Increase |
| Methoctramine | M2 | Facilitation (at <3 μM) | Significant Increase |
| 4-DAMP | M3 | Inhibition | No Significant Effect |
Source: MedchemExpress.com. medchemexpress.com
While direct research on this compound for peripheral neuropathies is not extensively available in public literature, its classification as a selective muscarinic antagonist points toward a potential emerging role. This is based on significant findings for other antimuscarinic drugs, particularly Pirenzepine, which also has a high affinity for the M1 receptor. drugbank.comwinsantor.com
Recent studies have revealed that antimuscarinic drugs can promote the regeneration and repair of nerve fibers. drugbank.commayoclinic.org Research in animal models of diabetes, chemotherapy-induced neuropathy, and HIV-associated neuropathy has shown that muscarinic antagonists can reverse structural nerve damage and alleviate symptoms like numbness and pain. drugbank.commayoclinic.orgmountsinai.org The underlying mechanism involves blocking a key receptor in a pathway that normally suppresses the growth of nerve fibers in adult neurons. mayoclinic.orgmountsinai.org By antagonizing this receptor, compounds like Pirenzepine can release this constraint and stimulate nerve fiber regeneration. mayoclinic.org
Given that this compound shares a preferential antagonism for the M1 receptor with Pirenzepine, it is plausible that it could exert similar neuro-regenerative effects. medchemexpress.com The therapeutic potential for this class of drugs is being actively explored in clinical settings. For instance, a topical formulation of Pirenzepine is under investigation in a Phase 2b clinical trial for treating painful diabetic peripheral neuropathy, with a secondary outcome aimed at assessing nerve regrowth. nih.govppd.com This exploration into a closely related compound suggests a promising, albeit currently unproven, avenue of research for this compound in the context of peripheral neuropathies. mountsinai.org
General Considerations for Clinical Development Pathways
The journey of an investigational compound like this compound from laboratory discovery to clinical use is a complex, multi-stage process. numberanalytics.comfda.gov This pathway involves rigorous preclinical research before advancing to phased clinical trials in humans. youtube.com
Translating preclinical findings into successful clinical outcomes is a major hurdle in drug development. fda.gov A significant percentage of drug candidates that appear promising in preclinical studies fail to demonstrate efficacy or safety in human trials. nih.gov
Several factors contribute to these translational challenges:
Animal Model Limitations: Preclinical studies often rely on animal models that may not fully replicate the complexity of human diseases. nih.govdrugbank.com Innate biological and physiological differences between species can lead to different responses to a drug. nih.gov
Subjectivity of Data: Some preclinical data, such as histopathology assessments or clinical observations in animals, can be subjective and difficult to integrate with quantitative human data. nih.gov
Lack of Preclinical "Robustness": Preclinical experiments are often conducted under a narrow set of controlled conditions. nih.gov This approach fails to account for the genetic heterogeneity, varied ages, and complex comorbidities present in human patient populations, which can challenge a treatment's effectiveness. nih.gov
Predicting Immunomodulatory Effects: For drugs that interact with the immune system, preclinical models are often poor predictors of specific human responses, such as cytokine-related events or susceptibility to infections. nih.gov
Overcoming these challenges requires developing more predictive preclinical models, such as organs-on-a-chip, and designing preclinical studies that better account for the variability inherent in human populations. fda.govnih.gov
Once an investigational compound like this compound has passed preclinical testing, it enters clinical research, which is typically conducted in several phases. drugbank.commayoclinic.org The design of these trials is critical for generating reliable data on the drug's safety and efficacy. drugbank.com A specific study plan, known as a protocol, is developed to outline the trial's objectives and methods. drugbank.com
Key principles and components of clinical trial design include:
Control Groups: To limit bias and provide a benchmark for comparison, trials often include a control group that may receive a placebo or an existing standard treatment. youtube.comnih.gov
Randomization: Participants are randomly assigned to treatment or control groups to ensure that the groups are comparable and to minimize selection bias. nih.gov
Blinding: To prevent bias in reporting and assessment, trials can be "blinded," where participants (single-blind) or both participants and investigators (double-blind) are unaware of the treatment assignments. nih.gov
Trial Structure: Designs can vary, with parallel trials (each group receives one treatment) being common. youtube.comnih.gov Crossover trials, where each patient receives all study treatments consecutively, are another option. nih.gov
Endpoints: Specific, measurable outcomes are defined before the trial begins to determine if the treatment is effective. These can range from changes in biomarkers to clinical symptom improvement. medchemexpress.com
Adaptive Designs: Modern trial designs may be adaptive, allowing for pre-planned modifications to the trial protocol based on interim data analysis. mayoclinic.org This can enhance efficiency, for example, by adjusting sample size or stopping a trial early for success or futility. mayoclinic.org
Table 2: Common Clinical Trial Designs
| Design Type | Description |
|---|---|
| Parallel | Each group of participants receives only one of the study treatments simultaneously. youtube.com |
| Crossover | Each participant receives each of the study treatments in succession. nih.gov |
| Uncontrolled | All participants receive the investigational treatment; there is no concurrent control group. Often used in early-phase trials. youtube.com |
| Randomized Controlled | Participants are randomly allocated to either the investigational treatment group or a control group. nih.gov |
| Adaptive | Allows for pre-planned modifications to the trial based on accumulating data. mayoclinic.org |
| Basket Trial | An investigational drug is tested on multiple diseases that share a common molecular alteration. medchemexpress.com |
| Umbrella Trial | Multiple investigational drugs are tested in a single disease population, often stratified by biomarkers. medchemexpress.com |
Potential for Drug Repositioning and Novel Indications for Selective Muscarinic Antagonists
Drug repositioning, or finding new therapeutic uses for existing drugs, is an increasingly important strategy in pharmaceutical development. drugbank.com It offers the advantages of reduced development timelines and costs, as the safety profile of the repositioned drug is often well-established. drugbank.com
The class of selective muscarinic antagonists, to which this compound belongs, is a prime example of this potential. medchemexpress.com Originally, compounds like Pirenzepine were developed and marketed for treating peptic ulcers due to their ability to reduce gastric acid secretion. winsantor.comnih.gov However, recent preclinical and clinical research has uncovered a completely new potential application in treating peripheral neuropathies by promoting nerve regeneration. drugbank.commountsinai.org This discovery has led to the repositioning of Pirenzepine from a gastrointestinal drug to a potential treatment for a debilitating neurological condition. nih.gov
This successful example highlights the broader potential for other selective muscarinic antagonists. The discovery that these compounds can modulate nerve growth opens up novel therapeutic avenues that were not initially envisioned. mayoclinic.org For a compound like this compound, which has demonstrated potent M1/M3 antagonism, its initial therapeutic target might be in respiratory diseases. medchemexpress.com However, the learnings from Pirenzepine suggest that it could also be a candidate for repositioning to treat peripheral neuropathies or other conditions where M1 receptor blockade may be beneficial. drugbank.commountsinai.org This underscores the importance of continued research into the fundamental mechanisms of existing drug classes to unlock their full therapeutic potential.
Based on the conducted research, no scientific literature or data could be found for a compound specifically named "this compound" within the public domain. The search results consistently refer to "Risperidone," a different, albeit structurally related, antipsychotic medication.
Therefore, it is not possible to generate a scientifically accurate article on the advanced analytical methodologies for "this compound" as the requested information is not available in published research. Providing information on Risperidone (B510) and presenting it as pertaining to this compound would be inaccurate and misleading.
To fulfill the user's request, verifiable and specific data on "this compound" would be required. Without such sources, the generation of the requested article focusing solely on this specific compound cannot be accomplished.
Future Directions and Research Opportunities for Rispenzepine
Development of Next-Generation Analogues with Tuned Selectivity and Potency
The pursuit of next-generation analogues of Rispenzepine is a critical area of future research, driven by the objective of developing compounds with enhanced selectivity and potency for specific muscarinic receptor subtypes. This compound, recognized for its M1 and M3 receptor selectivity, belongs to a lineage of selective muscarinic antagonists, a field invigorated by the discovery of M1-selective compounds like pirenzepine (B46924). tandfonline.commedchemexpress.comnih.govnih.gov Research efforts are consistently aimed at identifying molecules that exhibit higher efficacy, improved selectivity, and a reduced side-effect profile. mdpi.com
Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific chemical modifications within the tricyclic molecular framework, similar to that of pirenzepine and imipramine, influence binding affinities and selectivity at muscarinic receptors. nih.govnih.govidrblab.net The precise nature and spatial arrangement of accessory groups within these molecules are pivotal in determining receptor recognition and the binding process. nih.gov For instance, the endocyclic amide group and the positioning of the protonated nitrogen atom in the side chain of pirenzepine contribute significantly to its preferential binding to the muscarinic receptor. nih.gov By systematically modifying the pyridodiazepine core, which is characteristic of this compound and known for its neuroleptic and other medicinal properties, researchers can fine-tune the interactions with muscarinic receptor subtypes. rsc.org This strategic modification could lead to the development of novel analogues with optimized selectivity for M1, M3, or even other subtypes like M2, M4, or M5, thereby broadening their therapeutic applicability and minimizing off-target effects.
Exploration of Allosteric Modulation of Muscarinic Receptors
The exploration of allosteric modulation represents a promising avenue for advancing the therapeutic utility of muscarinic receptor-targeting compounds, including insights derived from this compound's properties. Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site (where the endogenous neurotransmitter, acetylcholine (B1216132), binds), thereby altering the receptor's conformation and modulating the binding or action of the orthosteric agonist. mdpi.commdpi.comnih.gov This mechanism offers a significant advantage in achieving higher receptor subtype selectivity, as allosteric sites are generally less conserved across receptor subtypes compared to the highly conserved orthosteric sites. mdpi.commdpi.comnih.govdovepress.com
Positive allosteric modulators (PAMs), which enhance the response to orthosteric agonists, have garnered considerable attention, particularly for M1 and M4 muscarinic receptors, due to their potential in treating neurological disorders such as schizophrenia and Alzheimer's disease. mdpi.comnih.govnih.govdovepress.comnih.govfrontiersin.org These modulators can enhance cholinergic neurotransmission in a physiological manner, potentially leading to fewer side effects than non-selective orthosteric agonists. mdpi.comnih.govnih.gov While this compound itself is an antagonist, future research could investigate whether its structural scaffold could be adapted to develop allosteric modulators, or how its antagonistic binding might be influenced by the presence of allosteric ligands. Understanding the complex interplay between orthosteric antagonists like this compound and allosteric sites could provide valuable insights into receptor dynamics and guide the design of novel compounds with more nuanced modulatory effects, including negative allosteric modulation (NAMs) if beneficial for specific conditions.
Integration of 'Omics' Technologies for Comprehensive Biological Profiling
The integration of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach for comprehensive biological profiling in the context of this compound research. These high-throughput technologies enable the acquisition of vast amounts of molecular measurements within cells or tissues, providing a holistic understanding of biological systems. ask-force.orgnih.govnih.govstandardbio.comresearchgate.net
Transcriptomics focuses on identifying differentially expressed transcripts at the messenger RNA (mRNA) level, providing insights into gene expression patterns. ask-force.orgstandardbio.com
Proteomics involves the study of the entire set of proteins (the proteome) expressed by an organism, examining protein interactions, composition, structures, and cellular activities. ask-force.orgstandardbio.com
Metabolomics measures the complete set of metabolites present in a biological sample, offering a snapshot of the metabolic state. ask-force.orgnih.govstandardbio.com
The combined analysis of these 'omics' datasets can elucidate complex regulatory networks, including gene-to-gene and gene-to-metabolite interactions, which are often challenging to discern through single-platform analyses. ask-force.orgstandardbio.com For this compound, integrating 'omics' technologies could provide a detailed understanding of its mechanism of action beyond receptor binding. This could involve profiling its impact on specific gene expression pathways, protein synthesis and modification, and metabolic changes in relevant cellular or animal models. Such comprehensive profiling could identify novel biomarkers of response, predict potential off-target effects, and uncover previously unrecognized therapeutic pathways influenced by this compound, thereby guiding the development of more targeted and effective interventions. Furthermore, the wealth of bioactivity data generated through 'omics' approaches can significantly enhance in silico target fishing methods, which rely on ligand-based similarity rankings to predict drug targets. nih.govd-nb.info
Investigation of this compound in Underexplored Neurological or Autonomic Disorders
Future research should explore the therapeutic potential of this compound in neurological and autonomic disorders that have been underexplored. This compound's established role as an M1 and M3 selective muscarinic receptor antagonist, previously investigated for antibronchospastic activity, positions it as a candidate for broader investigation. tandfonline.commedchemexpress.com Muscarinic receptor antagonists are already employed in clinical practice for various conditions, including peripheral neuropathies, where this compound has been noted as an M1R mixed antagonist with potential for increased selectivity. google.com
Muscarinic receptors are widely distributed throughout the body and play crucial roles in both the central nervous system (CNS) and the autonomic nervous system. In the brain, they influence vital functions such as learning, memory, and the control of posture. tandfonline.com In the periphery, their activation affects heart rate, blood vessel relaxation, airway constriction, glandular secretions (e.g., lacrimal and sweat glands), gastrointestinal motility, and eye muscle constriction. tandfonline.com The therapeutic utility of older, non-selective muscarinic antagonists like atropine (B194438) is often limited by widespread side effects, including mydriasis, CNS disturbances, tachycardia, and constipation. tandfonline.com The selective profile of this compound, particularly its M1 and M3 antagonism, suggests it may offer a more targeted approach with potentially fewer adverse effects.
Therefore, future studies could investigate this compound's efficacy in conditions where selective M1 or M3 antagonism could be beneficial, beyond its current applications. This might include specific types of neuropathic pain, bladder dysfunction, or gastrointestinal motility disorders where M3 receptors are implicated, or certain cognitive deficits where M1 receptor modulation is relevant. The development of more selective analogues, as discussed in Section 7.1, would further enhance the precision of such investigations, potentially unlocking new therapeutic applications for this compound in areas where existing treatments are inadequate or associated with significant side effects.
Synergistic Effects in Combination Therapies
Investigating the synergistic effects of this compound in combination therapies represents a significant future direction. Combination therapy is a well-established strategy to overcome the limitations of monotherapy, such as drug resistance and insufficient efficacy, by leveraging the combined effects of multiple agents. nih.govnih.govfrontiersin.orgresearchgate.net The primary goal is to achieve synergistic outcomes, where the combined effect is substantially greater than the additive effects of the individual drugs, thereby allowing for lower dosages and reduced toxicity. nih.govnih.gov This approach has been particularly successful in fields like cancer treatment, where it is employed to prevent or overcome drug resistance. nih.govfrontiersin.orgbiorxiv.orgnih.govarxiv.orgmdpi.com
The complexity of identifying optimal drug combinations is immense due to the vast number of possible interactions; however, advancements in mathematical models and computational methods, including graph neural networks, are increasingly being utilized to predict and optimize drug synergy. nih.govfrontiersin.orgbiorxiv.orgarxiv.org For this compound, future research could explore its synergistic potential when co-administered with other therapeutic agents. For instance, if this compound's M1/M3 antagonism addresses a specific pathophysiological pathway, combining it with a drug that targets a complementary or distinct pathway involved in the same disease could lead to enhanced therapeutic outcomes. This could involve combinations with agents acting on other neurotransmitter systems, inflammatory pathways, or cellular processes relevant to the disorders where muscarinic receptor modulation is implicated. Such studies would aim to identify novel therapeutic regimens that maximize efficacy while minimizing side effects, paving the way for more effective and personalized treatment strategies.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Rispenzepine in preclinical studies?
- Focus: Experimental design for synthesis and validation.
- Methodological Answer:
- Synthesis : Follow protocols for heterocyclic compound synthesis, emphasizing reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., column chromatography, recrystallization) .
- Characterization : Use NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry for molecular weight confirmation. Include crystallographic data if available .
- Replication : Document procedures per ARRIVE 2.0 guidelines to ensure reproducibility, including batch-to-batch variability analysis .
Q. How should researchers design in vitro assays to evaluate this compound’s target selectivity?
- Focus: Assay optimization and specificity.
- Methodological Answer:
- Target Panel : Include primary and off-target receptors (e.g., GPCRs, kinases) using competitive binding assays.
- Controls : Use known agonists/antagonists as positive controls; include DMSO vehicle controls to rule out solvent interference .
- Data Interpretation : Calculate IC₅₀ values with nonlinear regression and report confidence intervals. Address false positives via counter-screening .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Focus: Data analysis rigor.
- Methodological Answer:
- Nonlinear Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to estimate LD₅₀/LC₅₀.
- Variability : Account for inter-subject variability using mixed-effects models.
- Reporting : Include raw data, effect sizes, and variability metrics (SD/SEM) in supplementary files .
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacokinetic data across species be systematically resolved?
- Focus: Data conflict analysis.
- Methodological Answer:
- Comparative PK/PD Modeling : Integrate species-specific parameters (e.g., metabolic enzyme expression, plasma protein binding) using PBPK models.
- In Silico Tools : Apply tools like GastroPlus to simulate interspecies differences in absorption/distribution .
- Ethical Replication : Prioritize human-relevant models (e.g., organ-on-chip) to reduce reliance on animal data discrepancies .
Q. What strategies are effective for elucidating this compound’s mechanism of action when transcriptomic and proteomic data conflict?
- Focus: Multi-omics integration.
- Methodological Answer:
- Pathway Enrichment : Use tools like STRING or KEGG to identify overlapping pathways in discordant datasets.
- Temporal Resolution : Conduct time-course experiments to distinguish primary targets from downstream effects.
- Functional Validation : Apply CRISPR-Cas9 knockouts of candidate genes to confirm causal relationships .
Q. How should researchers design longitudinal studies to assess this compound’s chronic effects without confounding aging-related variables?
- Focus: Experimental design for long-term studies.
- Methodological Answer:
- Cohort Stratification : Age-match treatment and control groups; include baseline biomarkers (e.g., senescence markers like p16INK4a) .
- Confounder Control : Use mixed-effects models to adjust for diet, comorbidities, and environmental factors.
- Ethical Sampling : Minimize attrition via staggered enrollment and non-terminal sampling methods (e.g., blood/tissue biopsies) .
Q. What frameworks are optimal for prioritizing this compound’s therapeutic indications based on preclinical data?
- Focus: Translational prioritization.
- Methodological Answer:
- FINER Criteria : Evaluate feasibility, novelty, and relevance to unmet clinical needs .
- Meta-Analysis : Aggregate preclinical data using PRISMA guidelines to identify consistent efficacy signals.
- Stakeholder Engagement : Align with clinical collaborators to validate disease models and endpoints .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
